Octahydro-pyrrolo[1,2-a]pyrazin-7-ol
Description
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Properties
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVMRQREBYGIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What synthetic methodologies are most effective for preparing octahydro-pyrrolo[1,2-a]pyrazin-7-ol and related analogs?
The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves cyclization, cycloaddition, or cyclocondensation strategies. For example, hydrogenated pyrroloimidazoles can be synthesized via [3+2] cycloadditions or ring-closing metathesis . Advanced routes may employ asymmetric catalysis to control stereochemistry, particularly for chiral centers in octahydro derivatives. Key intermediates, such as pyrrolidine or piperazine precursors, are functionalized using reductive amination or nucleophilic substitution, followed by ring saturation via hydrogenation .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Combined spectral analysis is critical:
- NMR : Assign stereochemistry using NOESY/ROESY to detect spatial proximity of protons in the fused bicyclic system .
- FT-IR : Identify hydroxyl (-OH) and secondary amine (-NH) groups via characteristic stretching bands (~3200–3500 cm⁻¹) .
- GC-MS/MS : Confirm molecular weight (142.2 g/mol) and fragmentation patterns to differentiate regioisomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on safety data sheets (SDS):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/oral exposure (Category 4 acute toxicity) .
- Ventilation : Use fume hoods to minimize inhalation risks .
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for stereoselective synthesis of this compound?
Key strategies include:
- Catalyst Screening : Chiral ligands (e.g., BINOL-derived phosphoric acids) enhance enantioselectivity in asymmetric hydrogenation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve cyclization efficiency by stabilizing transition states .
- Temperature Control : Low-temperature (-20°C) conditions reduce side reactions during ring closure .
Q. How should researchers address contradictions in reported biological activity data for pyrrolo[1,2-a]pyrazine derivatives?
Methodological considerations:
- Bioassay Standardization : Use consistent strains (e.g., methicillin-resistant Staphylococcus aureus ATCC 43300) and MIC protocols to ensure comparability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., alkyl vs. aryl groups at C-3) to identify key pharmacophores .
- Metabolite Profiling : Use HPLC-MS to rule out degradation products interfering with activity assays .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to microbial targets?
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict MIC values .
Q. How can researchers design derivatives to improve the pharmacokinetic profile of pyrrolo[1,2-a]pyrazine-based antimicrobials?
- Prodrug Strategies : Introduce ester or carbamate groups at the hydroxyl moiety to enhance solubility and oral bioavailability .
- Metabolic Stability : Modify the pyrrolidine ring with fluorine substituents to reduce CYP450-mediated oxidation .
- Toxicity Mitigation : Replace labile functional groups (e.g., primary amines) with bioisosteres (e.g., azetidines) to minimize off-target effects .
Methodological Notes
- Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed studies (e.g., Bioorg. Med. Chem. Lett.) to ensure reproducibility .
- Controlled Experiments : Include negative controls (e.g., solvent-only samples) in bioassays to distinguish compound-specific effects from artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
